molecular formula C9H11F3N2O2 B8143872 tert-butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

tert-butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B8143872
M. Wt: 236.19 g/mol
InChI Key: CVIWYSMAJDYIFH-UHFFFAOYSA-N
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Description

tert-Butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate: is an organic compound that features a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of a suitable pyrazole precursor with tert-butyl chloroformate and a trifluoromethylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Applications in Scientific Research

  • Medicinal Chemistry :
    • The compound serves as an important intermediate in the synthesis of pharmaceuticals targeting various neurological disorders. It has been linked to the development of AMPA receptor modulators, which are significant in treating conditions such as schizophrenia and Alzheimer's disease .
  • Organic Synthesis :
    • tert-butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is utilized in synthesizing other pyrazole derivatives, which can be functionalized for specific biological activities . Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis.
  • Agricultural Chemistry :
    • The compound's derivatives have been explored for potential use as agrochemicals, particularly in developing herbicides and fungicides due to their bioactivity against specific pests .

Case Studies and Research Findings

  • A study highlighted the synthesis of novel methyl pyrazole derivatives from this compound, demonstrating good yields and regioselectivity when reacted with various hydrazines . This indicates its potential for creating diverse chemical libraries for biological testing.
  • Another research effort focused on its application in synthesizing compounds that act on AMPA receptors, showcasing its relevance in developing treatments for cognitive disorders . The findings suggest that modifications to the pyrazole ring can enhance receptor activity.

Mechanism of Action

The mechanism by which tert-butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The pyrazole ring may also play a role in binding to specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

  • tert-Butyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
  • tert-Butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
  • tert-Butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Comparison: tert-Butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Tert-butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS: 2104659-22-3) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, synthesis, and biological mechanisms based on recent research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC9H11F3N2O2
Molecular Weight236.19 g/mol
Boiling Point301.5 ± 42.0 °C (Predicted)
Density1.298 ± 0.06 g/cm³ (Predicted)
pKa7.72 ± 0.10 (Predicted)

These properties suggest stability and potential for various applications in drug development.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain synthesized pyrazoles showed good antibacterial activity against pathogenic bacteria, suggesting their potential as antimicrobial agents .

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory effects of pyrazole derivatives. For instance, compounds structurally related to this compound demonstrated inhibition of cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses. Some derivatives were found to have better selectivity and lower ulcerogenic liability compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Antitubercular Activity

In vitro studies have evaluated the antitubercular activity of pyrazole derivatives using the microplate Alamar Blue assay (MABA). The results indicated that some compounds exhibited promising activity against Mycobacterium tuberculosis, positioning them as potential candidates for tuberculosis treatment .

Case Studies and Research Findings

  • Synthesis and Evaluation : A recent study synthesized various pyrazole derivatives, including this compound, and evaluated their biological activities. The compounds were assessed for their COX inhibition and anti-inflammatory activities, revealing significant potential for therapeutic applications .
  • Structure-Activity Relationship (SAR) : The biological activity of pyrazoles has been linked to their structural features. Variations in substituents on the pyrazole ring can significantly influence their pharmacological profiles. For example, the trifluoromethyl group is associated with enhanced bioactivity and selectivity towards specific biological targets .

Properties

IUPAC Name

tert-butyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-8(2,3)16-7(15)5-4-6(14-13-5)9(10,11)12/h4H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIWYSMAJDYIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NNC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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